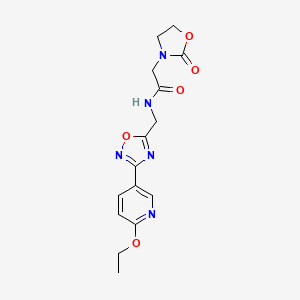

ethyl (1H-benzimidazol-2-ylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a white crystalline powder that belongs to the benzimidazole group of fungicides. It has a molecular formula of C11H13N3O2 .

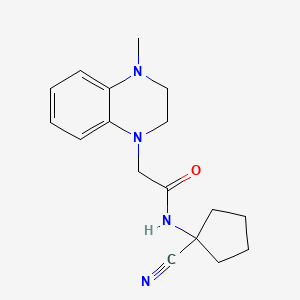

Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a carbamate group . The InChI code for this compound is 1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14) .

Chemical Reactions Analysis

Ethyl carbamate (EC) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . EC can also be formed post-distillation via the reaction of a volatile precursor, isocyanate, and ethanol both at ambient and elevated temperatures .

Applications De Recherche Scientifique

Antineoplastic and Antifilarial Agents : A study by Ram et al. (1992) described the synthesis of ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in L1210 cells and significant in vivo antifilarial activity.

Agricultural Applications : In the field of agriculture, a study by Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for bioactive compounds like Carbendazim (MBC), a derivative of benzimidazole carbamate, for the treatment and prevention of fungal diseases in plants.

Anti-Helicobacter pylori Agents : Carcanague et al. (2002) developed novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole as potent and selective anti-Helicobacter pylori agents. These compounds displayed low minimal inhibition concentration values against various clinically relevant H. pylori strains.

Antitumor Activities : A study by Atassi & Tagnon (1975) found that certain benzimidazole carbamates, including R17934-NSC 238159, exhibited antitumor activity against various cancers, including lymphoid leukemia and melanotic melanoma.

Antibacterial Agents : El-kilany et al. (2014) synthesized ethyl (benzimidazol-1-yl)acetate derivatives and evaluated their in vitro antibacterial activity, finding significant activity against various bacterial strains.

Mechanochemical Synthesis of Carbamates : Lanzillotto et al. (2015) used mechanochemistry for the sustainable synthesis of carbamates, including derivatives of benzimidazole, demonstrating an eco-friendly approach to chemical synthesis.

DNA-Binding and Antioxidant Activities : A study by Wu et al. (2014) investigated the DNA-binding properties and antioxidant activities of silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives, offering potential applications in biomedical research.

Chromosomal Mapping in Yeast : Wood (1982) utilized methyl benzimidazole-2-yl-carbamate to induce chromosome loss in yeast, aiding in gene mapping and genetic studies.

Mécanisme D'action

Target of Action

Ethyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, primarily targets the liver, male germ cells, blood, and the thyroid gland . It is an aneugenic substance that, like other benzimidazoles, causes aneuploidy and polyploidy in female and male germ cells of the mouse in vivo and also in somatic cells .

Mode of Action

The aneugenic effects of carbendazim are caused by the binding of the substance to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Biochemical Pathways

Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Direct immunotoxicity, endocrine disruption, and inhibition of esterases activities have been introduced as the main mechanisms of carbamates-induced immune dysregulation .

Pharmacokinetics

After doses of 1000 mg/kg body weight, 10% to 15% of carbendazim was found in the faeces in the form of unchanged carbendazim

Result of Action

Carbendazim is a genotoxic, multisite carcinogen in all species tested and that cancer was the critical endpoint for human health risk assessment . The pivotal study for risk assessment was a recent drinking water bioassay in mice . The increased incidences of alveolar and bronchiolar adenoma or carcinoma in mice were considered to be the critical effect in the study .

Action Environment

It is known that humans and other non-target species are exposed to residues of these cholinesterase-inhibiting chemicals via nutritional sources, water, and/or through environmental/occupational settings due to inappropriate handling .

Safety and Hazards

Ethyl carbamate is a process contaminant that is sometimes found in fermented foods and alcoholic beverages . Ethyl carbamate (also called urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .

Orientations Futures

Propriétés

IUPAC Name |

ethyl N-(1H-benzimidazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTZPCXYWLUTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)

![2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2993592.png)

![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)

![5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2993600.png)